molecular formula C11H12N2O2 B3039790 Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate CAS No. 1330755-50-4

Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate

Cat. No. B3039790
CAS RN: 1330755-50-4
M. Wt: 204.22 g/mol
InChI Key: GHSYPQHTRWSEQP-UHFFFAOYSA-N
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Description

Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It is also known as Imidazo[1,5-a]pyridine-7-carboxylic acid, 3-methyl-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate consists of an imidazo[1,5-a]pyridine ring substituted with a methyl group at the 3-position and a carboxylate ester at the 7-position . The molecular weight of the compound is 204.23 .


Physical And Chemical Properties Analysis

Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate has a molecular weight of 204.23 . The compound’s empirical formula is C11H12N2O2 .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate is utilized in the synthesis of various novel compounds. For instance, it has been used in the creation of pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004). Additionally, this compound is involved in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which have various reactions and applications (Mohamed, 2021).

Development of Heterocyclic Chemistry

In heterocyclic chemistry, ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate serves as a critical intermediate for the development of complex molecular structures. For example, it has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems, showcasing its versatility in creating diverse polyheterocyclic systems (Bakhite et al., 2005).

Application in Pharmacology

While excluding direct drug use and dosage information, it's important to note that derivatives of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate have been explored for pharmacological purposes. For instance, compounds synthesized from this chemical have shown potential in inhibiting the replication of hepatitis B virus (HBV) DNA, indicating its possible use in antiviral research (Chen et al., 2011).

Optical and Electronic Properties

The optical and electronic properties of derivatives of ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate have also been a subject of study. Research has been conducted to understand the fluorescence spectral characteristics of novel derivatives, which can have implications in materials science and electronics (Ge et al., 2014).

Catalytic Activity in Chemical Reactions

The compound has been investigated for its potential catalytic activity in various chemical reactions. For instance, its derivatives have been evaluated as catalysts for the oxidation of catechol to o-quinone, demonstrating its utility in catalysis research (Saddik et al., 2012).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate and similar compounds could serve as suitable candidates for further modifications as lead structures in drug discovery .

properties

IUPAC Name

ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-8(2)12-7-10(13)6-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYPQHTRWSEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=C(N2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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